

Pharmacological Activities & Quantitative Data

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Gomisin G

CAS No.: 62956-48-3

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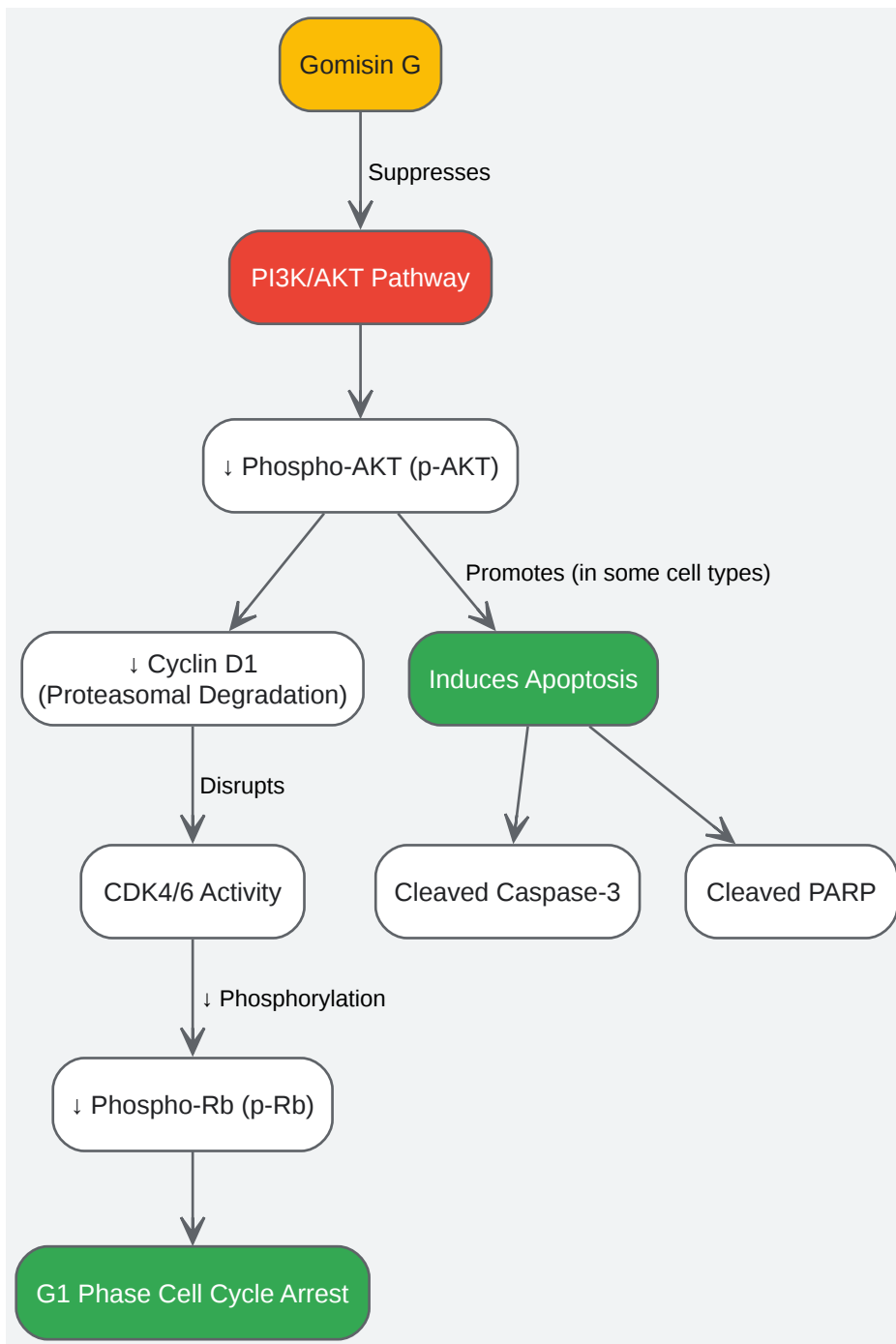
The table below summarizes the key quantitative findings from preclinical studies on **Gomisin G**.

Activity/Effect	Experimental Model	Dosage/Concentration	Key Results	Citation
Anti-Cancer (Colon)	LoVo colon cancer cells	1, 5, 10 μ M for 3-5 days	Suppressed cell viability & colony formation; induced apoptosis (increased sub-G1 population, cleaved PARP/Caspase-3); \downarrow p-AKT, cyclin D1, p-Rb.	[1]
Anti-Cancer (Breast)	MDA-MB-231 and MDA-MB-468 (TNBC cells)	1, 5, 10 μ M for 3-5 days	Suppressed viability in TNBC cells; induced G1 cell cycle arrest; \downarrow p-AKT, cyclin D1 (via proteasome), p-Rb. No apoptosis induction.	[2]
CYP Enzyme Inhibition	Human CYP3A4 and CYP3A5 enzymes	In vitro assay	Inhibited CYP3A4/5 activities; predicted to significantly increase AUC of co-administered drugs metabolized by CYP3A.	[3]

Activity/Effect	Experimental Model	Dosage/Concentration	Key Results	Citation
Anti-HIV Activity	H9 lymphocytes infected with HIV-1	EC ₅₀ = 0.006 µg/mL	Inhibited viral replication.	[4]
Cytotoxicity	Human HL60 cells	IC ₅₀ = 48.3 µM	Showed cytotoxic effect.	[4]

Mechanism of Action: Signaling Pathways

Gomisin G primarily exerts its anti-cancer effects by inhibiting the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation.



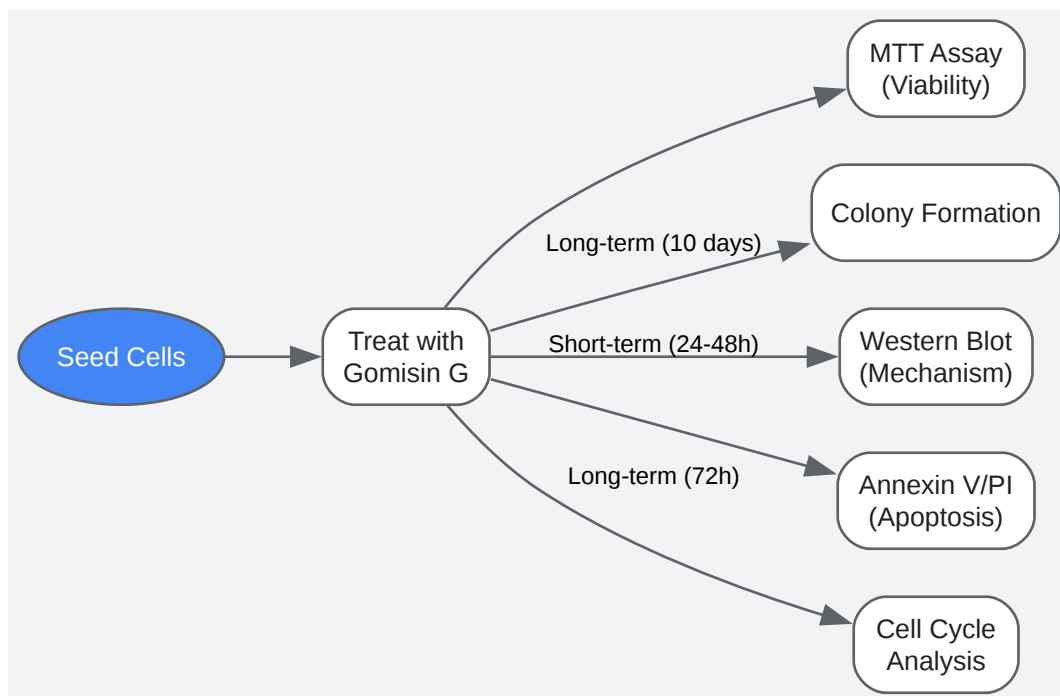
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Gomisin G mechanism: suppresses PI3K/AKT signaling, reducing Cyclin D1 and phospho-Rb to induce G1 arrest; promotes apoptosis in some cancers. [1] [2]

Key Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the core methodologies used in the cited studies.

- **Cell Viability (MTT) Assay** [1] [2]
 - **Cell Lines:** LoVo (colon cancer), MDA-MB-231, MDA-MB-468 (TNBC), T47D, MCF-7 (non-TNBC controls).
 - **Treatment:** Cells treated with **Gomisin G** (0, 1, 5, 10 μ M) or vehicle control (DMSO) for 3 and 5 days.
 - **Procedure:** MTT reagent added and incubated for 4 hours at 37°C. Formazan crystals dissolved in DMSO, and absorbance measured at 570 nm.
- **Colony Formation Assay** [1]
 - **Procedure:** 500 LoVo cells/well seeded in a 6-well plate. After 24h, treated with DMSO, 10 μ M **Gomisin G**, or 10 μ M Gomisin O (negative control) for 10 days.
 - **Analysis:** Cells washed, stained with 0.4% crystal violet, and colonies imaged and counted.
- **Western Blot Analysis** [1] [2]
 - **Protein Extraction:** Cell lysates centrifuged at 14,000 rpm for 15 min at 4°C.
 - **Electrophoresis & Transfer:** Proteins separated by SDS-PAGE and transferred to a nitrocellulose membrane.
 - **Antibody Incubation:** Membranes probed with primary antibodies (against PARP, caspase-3, pAKT, AKT, cyclin D1, pRb, Rb, etc.) overnight, followed by HRP-conjugated secondary antibodies.
 - **Detection:** Signals detected using chemiluminescence reagent and visualized with a ChemiDoc system.
- **Apoptosis Detection (Annexin V/PI Staining)** [1] [2]
 - **Procedure:** Cells treated with 10 μ M **Gomisin G** for 24h, detached, and washed.
 - **Staining:** Resuspended in buffer containing Annexin V-FITC for 15 min in the dark, then incubated with PI.
 - **Analysis:** Cell fluorescence analyzed immediately using flow cytometry (e.g., FACSCalibur).
- **Cell Cycle Analysis** [1] [2]
 - **Procedure:** Cells treated with 10 μ M **Gomisin G** for 72h, collected, and fixed in 70% ice-cold ethanol overnight at 4°C.
 - **Staining:** Fixed cells treated with RNase for 30 min at 37°C, then stained with PI.
 - **Analysis:** DNA content analyzed by flow cytometry to determine cell cycle distribution.



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Experimental workflow for **Gomisin G** research, covering viability, mechanism, apoptosis, and cell cycle assays. [1] [2]

Research Considerations

- **Cell-Type Specific Effects:** **Gomisin G** induces apoptosis in colon cancer cells [1] but causes cell cycle arrest without apoptosis in triple-negative breast cancer cells [2]. Always validate the primary mechanism in your model system.
- **Potential for Herb-Drug Interactions:** **Gomisin G** inhibits CYP3A4 and CYP3A5 enzymes [3], which are crucial for drug metabolism. This indicates a high potential for herb-drug interactions, a critical factor to consider in therapeutic development.
- **Limited In Vivo Data:** While one study noted **Gomisin G** recovered grip strength in a mouse model of muscle atrophy [4], more robust in vivo pharmacokinetic and efficacy studies are needed.

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To cite this document: Smolecule. [Pharmacological Activities & Quantitative Data]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b765534#gomisin-g-basic-research-overview>]

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